Ex Vivo Functional Activity: 1a,1b-Dihomo PGE1 Is Substantially Less Active Than PGE1 in Rat Aorta and Platelet Preparations
In ex vivo preparations of rat aorta and rat platelet-rich plasma (PRP), 1a,1b-dihomo PGE1 was found to be much less active than PGE1 itself [1]. This functional attenuation is a direct consequence of the extended α-chain structure and defines the primary pharmacological distinction between these two closely related prostaglandins.
| Evidence Dimension | Ex vivo functional activity |
|---|---|
| Target Compound Data | Much less active (qualitative reduction, exact fold-change not reported) |
| Comparator Or Baseline | Prostaglandin E1 (PGE1) |
| Quantified Difference | Substantially reduced activity |
| Conditions | Ex vivo preparations of rat aorta and rat platelet-rich plasma (PRP) |
Why This Matters
This established reduction in functional activity relative to PGE1 makes 1a,1b-dihomo PGE1 an essential reference compound for discriminating specific versus non-specific prostaglandin receptor-mediated effects in vascular and platelet assays.
- [1] Lipid Maps Structure Database (LMSD), LMFA03010108, 1a,1b-dihomo-PGE1 View Source
